2-Dichloromethyl-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(dichloromethyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2NO/c5-3(6)4-7-1-2-8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZABMPDUXAWBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695958 | |

| Record name | 2-(Dichloromethyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-38-4 | |

| Record name | 2-(Dichloromethyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Dichloromethyl-oxazole chemical properties and structure

An In-Depth Technical Guide to 2-(Dichloromethyl)-1,3-oxazole: Structure, Properties, and Synthetic Utility

Introduction

The oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen atoms. It is recognized in medicinal chemistry as a "privileged scaffold" due to its structural versatility and its presence in numerous natural products and synthetic molecules with diverse pharmacological activities.[1][2] Oxazole-containing compounds are known to bind with various enzymes and receptors, exhibiting a wide range of therapeutic properties, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[2][3]

This technical guide provides a comprehensive overview of 2-(Dichloromethyl)-1,3-oxazole, a functionalized oxazole derivative. The presence of the dichloromethyl group at the C-2 position introduces a unique and highly reactive electrophilic center, making this compound a valuable intermediate for the synthesis of more complex molecules. This document is intended for researchers, scientists, and drug development professionals, offering insights into the compound's chemical properties, structure, reactivity, synthesis, and applications, grounded in established scientific principles.

Molecular Structure and Identification

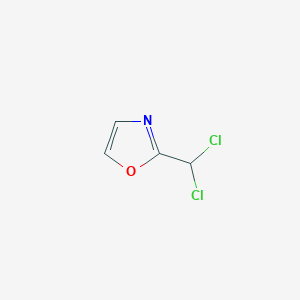

The fundamental structure of 2-(Dichloromethyl)-1,3-oxazole consists of a 1,3-oxazole ring substituted at the second carbon position with a dichloromethyl group (-CHCl₂). The electron-withdrawing nature of the nitrogen and oxygen heteroatoms, combined with the two chlorine atoms, renders the C-2 position and the attached methine carbon highly significant from a reactivity standpoint.

Caption: Molecular structure of 2-(Dichloromethyl)-1,3-oxazole.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-(dichloromethyl)-1,3-oxazole | N/A |

| CAS Number | 885274-38-4 | [4] |

| Molecular Formula | C₄H₃Cl₂NO | [4] |

| Molecular Weight | 151.98 g/mol | [4] |

| SMILES | ClC(Cl)C1=NC=CO1 |[4] |

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 2-(Dichloromethyl)-1,3-oxazole are crucial for its handling, storage, and application in synthesis.

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Physical State | Solid or oil | Inferred from similar compounds[5] |

| Purity | ≥95% (Commercially available) | [4] |

| Storage | 2-8 °C, under inert atmosphere |[4] |

Spectroscopic Profile (Predicted)

-

¹H NMR: The spectrum is expected to be simple. A distinct singlet for the methine proton of the dichloromethyl group (-CHCl₂) would appear significantly downfield due to the strong deshielding effects of the two chlorine atoms and the adjacent electron-deficient oxazole ring. Two additional signals in the aromatic region would correspond to the protons at the C-4 and C-5 positions of the oxazole ring.

-

¹³C NMR: The spectrum would show four carbon signals. The methine carbon of the -CHCl₂ group would be highly deshielded. The C-2, C-4, and C-5 carbons of the oxazole ring would appear in the aromatic region, with the C-2 carbon being the most deshielded due to its proximity to two heteroatoms.

-

Mass Spectrometry (MS): The mass spectrum would display a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks with an approximate ratio of 9:6:1), which is a definitive feature for its identification.

Chemical Reactivity and Mechanistic Considerations

The reactivity of 2-(Dichloromethyl)-1,3-oxazole is dominated by the electrophilic nature of the dichloromethyl group and the inherent chemical properties of the oxazole core.

The Dichloromethyl Group as an Electrophilic Handle

The primary site of reactivity is the carbon atom of the dichloromethyl group. The two chlorine atoms are excellent leaving groups and strongly withdraw electron density, making this carbon highly electrophilic and susceptible to nucleophilic attack. This functionality allows the molecule to act as a versatile building block.

-

Nucleophilic Substitution: The compound can readily react with a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions) to displace one or both chlorine atoms. This allows for the direct introduction of the oxazole moiety into larger, more complex structures. The reactivity is expected to be higher than its 2-chloromethyl analogue due to the presence of a second electron-withdrawing chlorine atom.[6]

-

Hydrolysis/Formylation: Under controlled hydrolytic conditions, the dichloromethyl group can be converted into an aldehyde (formyl) group. This provides a synthetic route to 2-formyloxazole, a valuable intermediate for further elaboration via reactions such as Wittig olefination or reductive amination.

Reactivity of the Oxazole Core

The oxazole ring itself possesses distinct reactivity patterns.

-

Diels-Alder Reactions: The oxazole ring can function as a diene in [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles. This reaction is a powerful tool for constructing pyridine derivatives after the initial adduct undergoes a retro-Diels-Alder reaction to extrude water.[7][8]

-

Electrophilic Substitution: The oxazole ring is electron-deficient and generally resistant to electrophilic aromatic substitution. When such reactions do occur, they typically require activating (electron-donating) groups on the ring and proceed at the C-5 position.[7][9]

-

Deprotonation: The proton at the C-2 position of an unsubstituted oxazole is the most acidic. While this position is blocked in the title compound, deprotonation at C-5 is possible with strong bases, leading to organometallic intermediates that can be trapped with electrophiles.[8]

Caption: Key reactivity sites and pathways for 2-(Dichloromethyl)-1,3-oxazole.

Synthesis and Purification

The synthesis of substituted oxazoles can be achieved through several established methods, such as the Robinson-Gabriel synthesis or the Fischer oxazole synthesis.[8][10] For 2-haloalkyl-substituted oxazoles, a particularly effective method involves the reaction of a diazo-ketone with a halo-substituted nitrile in the presence of a Lewis acid catalyst.

Exemplar Synthetic Protocol

The following protocol is a scientifically grounded, representative procedure adapted from the synthesis of a structurally similar compound, 2-chloromethyl-5-benzyl oxazole.[5] This method leverages the reaction between a suitable diazo-ketone and dichloroacetonitrile. The choice of a Lewis acid like boron trifluoride etherate is critical as it activates the nitrile towards cycloaddition.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, a solution of dichloroacetonitrile (e.g., 20 equivalents) in anhydrous dichloromethane (DCM) is prepared. The flask is cooled to 0 °C in an ice bath.

-

Catalyst Addition: Boron trifluoride diethyl etherate (BF₃·OEt₂, e.g., 2 equivalents) is added dropwise to the stirred solution under a nitrogen atmosphere.

-

Reactant Addition: A solution of the appropriate α-diazo ketone (1 equivalent) in anhydrous DCM is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting diazo ketone is consumed.

-

Work-up: The reaction is carefully quenched by pouring the mixture into a cold, saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted twice with DCM.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(Dichloromethyl)-1,3-oxazole derivative.

Caption: Workflow for a representative synthesis of a 2-(Dichloromethyl)-oxazole derivative.

Applications in Research and Drug Development

2-(Dichloromethyl)-1,3-oxazole is not typically an end-product but rather a highly valuable synthetic intermediate. Its utility stems from the versatile reactivity of the dichloromethyl group, which serves as a linchpin for molecular diversification.

-

Pharmaceutical Synthesis: The compound is an excellent precursor for introducing the oxazole scaffold into potential drug candidates.[11] The oxazole moiety is a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties.[1] By reacting the dichloromethyl group with various nucleophiles, chemists can rapidly generate libraries of novel compounds for screening against therapeutic targets in areas like oncology, virology, and inflammatory diseases.[2][11]

-

Agrochemical Development: Similar to pharmaceuticals, the oxazole core is found in molecules designed for crop protection. This intermediate can be used to synthesize novel herbicides and pesticides.[11]

-

Materials Science: The ability to functionalize the oxazole at the C-2 position allows for its incorporation into polymers or specialty materials, potentially contributing to the development of coatings or adhesives with unique properties.[11]

Safety, Handling, and Storage

As a chlorinated organic compound and a reactive electrophile, 2-(Dichloromethyl)-1,3-oxazole requires careful handling to minimize exposure and ensure laboratory safety.

-

Hazard Classification: Based on data for similar compounds, it should be treated as toxic if swallowed, and a substance that causes skin and serious eye irritation.[12]

-

Handling: All manipulations should be performed inside a certified chemical fume hood.[13] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[14] Avoid inhalation of vapors or dust and prevent any contact with skin or eyes.[13]

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture or air. Refrigeration at 2-8 °C is recommended for long-term stability.[4]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

References

- PubChem. (n.d.). 2,5-Dichloro-4-(chloromethyl)oxazole. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/168439597

- Chemicea. (n.d.). Material Safety Data Sheet - 2,5-Dichlorobenzo[d]oxazole. Retrieved from https://www.chemicea.com/msds/Suvorexant-Impurity-2-CP-S43006.pdf

- Thermo Fisher Scientific. (2025). Safety Data Sheet - Oxazole. Retrieved from https://www.fishersci.com/sdsitems.do?partNumber=AC129650050&productDescription=OXAZOLE%2C+99%25+5GR&vendorId=VN00032119&countryCode=US&language=en

- ChemShuttle. (n.d.). 2-(dichloromethyl)-1,3-oxazole. Retrieved from https://www.chemshuttle.com/product-page/164715/2-(dichloromethyl)-1,3-oxazole

- Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved from https://www.sigmaaldrich.com/US/en/sds/aldrich/d73707

- Fisher Scientific. (2025). Safety Data Sheet - 2-(Chloromethyl)benzimidazole. Retrieved from https://www.fishersci.com/store/msds?partNumber=B25548&productDescription=2-CHLOROMETHYLBENZIMIDAZOLE+97%25&vendorId=VN00033897&countryCode=US&language=en

- Chem-Impex International, Inc. (n.d.). 2-Chloromethyl-oxazole. Retrieved from https://chem-impex.com/products/2-chloromethyl-oxazole

- Fluorochem. (2024). Safety Data Sheet - 2-(Chloromethyl)-5-(3-fluorophenyl)-1,3-oxazole. Retrieved from https://www.fluorochem.co.uk/sds/F676116

- PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-5-benzyl oxazole. Retrieved from https://www.prepchem.com/synthesis-of-2-chloromethyl-5-benzyl-oxazole

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from https://www.pharmaguideline.com/2022/01/synthesis-reactions-and-medicinal-uses-of-oxazole.html

- Wikipedia. (n.d.). Oxazole. Retrieved from https://en.wikipedia.org/wiki/Oxazole

- ChemSynthesis. (2025). 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. Retrieved from https://www.chemsynthesis.com/base/chemical-structure-2549-33-9.html

- BenchChem. (2025). Reactivity Showdown: 2-Bromomethyl-4,5-diphenyl-oxazole vs. 2-Chloromethyl-4,5-diphenyl-oxazole. Retrieved from https://www.benchchem.com/reactivity-showdown-2-bromomethyl-4-5-diphenyl-oxazole-vs-2-chloromethyl-4-5-diphenyl-oxazole

- Google Patents. (n.d.). CN102432559A - Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method. Retrieved from https://patents.google.

- Zhang, X., et al. (n.d.). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Advanced Materials Research. Retrieved from https://www.researchgate.net/publication/289389280_2-chloromethyl-5-aryl-134-oxadiazole_Synthesis_and_Properties_of_Compounds

- CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from https://courseware.cutm.ac.in/wp-content/uploads/2020/05/Oxazole.pdf

- Joshi, S., et al. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Retrieved from https://www.semanticscholar.org/paper/Review-on-Chemistry-of-Oxazole-derivatives%3A-to-Joshi-Bari/5d74261d7a869a19c636f01193d259c63a568c07

- Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. Retrieved from https://pubmed.ncbi.nlm.nih.gov/39838655/

- (n.d.). DFT STUDIES OF OXAZOLE DERIVATIVE. Retrieved from https://www.ijcrt.org/papers/IJCRT22A6732.pdf

- International Journal of Pharmaceutical research and Applications. (2025). Oxazole-Based Molecules in Anti-viral Drug Development. Retrieved from https://www.ijprajournal.com/docs/V10-I6-00034.pdf

- RSC Publishing. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2023/md/d3md00204a

- Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry. Retrieved from https://pubmed.ncbi.nlm.nih.gov/29288945/

- Expert Opinion on Therapeutic Patents. (n.d.). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Retrieved from https://www.tandfonline.com/doi/full/10.1080/13543776.2024.2376918

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(dichloromethyl)-1,3-oxazole; CAS No.: 885274-38-4 [chemshuttle.com]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Oxazole - Wikipedia [en.wikipedia.org]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 11. chemimpex.com [chemimpex.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicea.com [chemicea.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of 2-Dichloromethyl-oxazole from Basic Precursors

Abstract

The 1,3-oxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals. The introduction of a dichloromethyl group at the 2-position of the oxazole ring offers a unique handle for further chemical modification and can significantly influence the biological activity of the parent molecule. This technical guide provides a comprehensive overview of a robust and accessible synthetic route to 2-dichloromethyl-oxazole, commencing from readily available starting materials. The presented methodology is grounded in established chemical transformations, with a focus on the causal factors influencing experimental choices and ensuring reproducible outcomes. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Introduction: The Significance of the this compound Moiety

The oxazole ring system is a cornerstone of heterocyclic chemistry, prized for its electronic properties and its ability to engage in various biological interactions. The incorporation of a dichloromethyl substituent at the C2 position introduces a reactive electrophilic center, which can be exploited for the synthesis of a diverse array of derivatives. This functional group can participate in nucleophilic substitution reactions, providing a gateway to novel chemical entities with potential therapeutic applications. Furthermore, the electron-withdrawing nature of the dichloromethyl group can modulate the overall electronic profile of the oxazole ring, impacting its reactivity and pharmacokinetic properties.

Strategic Approach: A Two-Step Synthesis from Serine Derivatives

A logical and efficient synthetic strategy for this compound involves the construction of the oxazole ring from an acyclic precursor already bearing the dichloromethyl moiety. This approach simplifies the synthetic sequence and avoids potentially harsh post-cyclization chlorination steps. The chosen pathway leverages the well-established methodology of oxazoline formation from β-hydroxy amides, followed by in-situ oxidation to the aromatic oxazole.

Our synthetic design commences with a basic and readily available amino acid, L-serine, in its esterified form (e.g., ethyl L-serinate). The synthesis proceeds through two principal stages:

-

Amide Bond Formation: Acylation of the amino group of ethyl L-serinate with dichloroacetyl chloride to furnish the key β-hydroxy amide intermediate, N-(1-(ethoxycarbonyl)-2-hydroxyethyl)-2,2-dichloroacetamide.

-

One-Pot Cyclodehydration-Oxidation: Conversion of the β-hydroxy amide to the corresponding 2-dichloromethyl-oxazoline via a mild cyclodehydrating agent, followed by immediate oxidation to yield the target this compound.

This strategy is depicted in the workflow diagram below.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of N-(1-(ethoxycarbonyl)-2-hydroxyethyl)-2,2-dichloroacetamide

The initial step involves the formation of an amide bond between the primary amine of ethyl L-serinate hydrochloride and the highly reactive dichloroacetyl chloride.

Protocol:

-

To a stirred suspension of ethyl L-serinate hydrochloride (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (TEA, 2.2 eq) dropwise. The TEA serves to neutralize the hydrochloride salt and the HCl generated during the acylation.

-

After stirring for 15-20 minutes, add a solution of dichloroacetyl chloride (1.1 eq) in anhydrous CH₂Cl₂ dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-(1-(ethoxycarbonyl)-2-hydroxyethyl)-2,2-dichloroacetamide.[1]

Causality and Expertise:

-

Choice of Base: Triethylamine is a common and effective organic base for scavenging the HCl produced during acylation. The use of a slight excess ensures complete neutralization.

-

Solvent: Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both starting materials.

-

Temperature Control: The initial cooling to 0 °C is crucial to moderate the highly exothermic reaction between the acid chloride and the amine, preventing potential side reactions and degradation of the starting materials.

Part 2: One-Pot Cyclodehydration-Oxidation to this compound

This pivotal step transforms the linear β-hydroxy amide into the aromatic oxazole ring in a single pot. The reaction proceeds via an intermediate oxazoline, which is not isolated.

Protocol:

-

Dissolve the N-(1-(ethoxycarbonyl)-2-hydroxyethyl)-2,2-dichloroacetamide (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere and cool the solution to -20 °C.

-

Add bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®, 1.1 eq) dropwise to the cooled solution. Stir the mixture at -20 °C for 30-60 minutes. This effects the cyclodehydration to the oxazoline intermediate.[2][3][4][5][6]

-

To the same flask, add bromotrichloromethane (BrCCl₃, 1.5 eq) followed by the dropwise addition of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq).

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. The DBU promotes the elimination of HBr, leading to the aromatization of the oxazoline to the oxazole.[2][3]

-

Monitor the reaction by TLC. Upon completion, dilute the mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Mechanistic Rationale:

The transformation from the β-hydroxy amide to the oxazole involves a two-stage process within the same reaction vessel.

Caption: Simplified mechanism of the one-pot cyclodehydration-oxidation.

-

Cyclodehydration with Deoxo-Fluor: Deoxo-Fluor is a mild and efficient fluorinating agent that activates the primary hydroxyl group of the serine moiety, converting it into a good leaving group. Subsequent intramolecular nucleophilic attack by the amide oxygen leads to the formation of the 2-dichloromethyl-oxazoline ring.[2][3][4] Deoxo-Fluor is often preferred over diethylaminosulfur trifluoride (DAST) due to its greater thermal stability.[3][4]

-

Oxidation to the Oxazole: The combination of bromotrichloromethane and DBU provides an effective system for the dehydrogenation of the oxazoline. DBU, a non-nucleophilic strong base, facilitates the elimination of HBr, driving the aromatization to the more stable oxazole ring system.[2]

Data Summary

| Step | Starting Materials | Reagents and Conditions | Product | Typical Yield |

| 1 | Ethyl L-serinate hydrochloride, Dichloroacetyl chloride | Triethylamine, CH₂Cl₂, 0 °C to room temperature | N-(1-(ethoxycarbonyl)-2-hydroxyethyl)-2,2-dichloroacetamide | 70-85% |

| 2 | N-(1-(ethoxycarbonyl)-2-hydroxyethyl)-2,2-dichloroacetamide | 1. Deoxo-Fluor, CH₂Cl₂, -20 °C 2. BrCCl₃, DBU, -20 °C to rt | 2-Dichloromethyl-4-(ethoxycarbonyl)oxazole | 60-75% |

Note: The final product is 2-dichloromethyl-4-(ethoxycarbonyl)oxazole. The ethoxycarbonyl group from the serine ester remains. Saponification and decarboxylation would be required to obtain the unsubstituted this compound.

Conclusion

The synthesis of this compound from basic precursors, namely ethyl L-serinate and dichloroacetyl chloride, represents a reliable and scalable route to this valuable heterocyclic building block. The two-stage process, involving an initial acylation followed by a one-pot cyclodehydration-oxidation, employs well-understood reaction mechanisms and commercially available reagents. The insights provided into the rationale behind the choice of reagents and reaction conditions are intended to empower researchers to adapt and optimize this methodology for their specific research and development needs. This guide serves as a testament to the power of established synthetic transformations in accessing novel chemical matter for the advancement of medicinal chemistry and drug discovery.

References

-

Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168. [Link]

-

Wipf, P., & Phillips, A. J. (2000). Synthesis of functionalized oxazolines and oxazoles with DAST and Deoxo-Fluor. PubMed. [Link]

-

Gogoi, P., & Sarma, J. C. (2006). One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. Arkivoc, 2007(1), 217-223. [Link]

-

Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of functionalized oxazolines and oxazoles with DAST and Deoxo-Fluor. Organic Letters. [Link]

-

Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of functionalized oxazolines and oxazoles with DAST and Deoxo-Fluor. PubMed. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Organic Chemistry Portal. [Link]

-

ResearchGate. (2020). Synthesis of 2‐Amino Substituted Oxazoles from α‐Amino Ketones and Isothiocyanates via Sequential Addition and I2‐Mediated Desulfurative Cyclization. ResearchGate. [Link]

-

Brown, G. B., & du Vigneaud, V. (1941). N-DICHLOROACETYL DERIVATIVES OF SERINE AND THREONINE AND OF THEIR ESTERS AND SODIUM SALTS. Canadian Journal of Research, 19b(12), 350-355. [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. Synthesis of functionalized oxazolines and oxazoles with DAST and Deoxo-Fluor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-(Dichloromethyl)-1,3-oxazole: A Versatile Electrophilic Scaffold for Drug Discovery

This guide provides an in-depth exploration of 2-(dichloromethyl)-1,3-oxazole, a heterocyclic building block of increasing importance for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, reactivity, synthesis, and strategic applications, offering field-proven insights into its utilization as a versatile electrophilic scaffold.

Core Chemical Identity and Physicochemical Properties

2-(Dichloromethyl)-1,3-oxazole is a five-membered aromatic heterocycle distinguished by a dichloromethyl group at the C2 position. This specific substitution pattern is crucial as it imparts significant reactivity, making the compound a valuable intermediate for synthetic elaboration.

The formal IUPAC name for this compound is 2-(dichloromethyl)-1,3-oxazole . Its unique Chemical Abstracts Service (CAS) registry number is 885274-38-4 [1].

Table 1: Key Physicochemical and Structural Data

| Property | Value | Source |

| CAS Number | 885274-38-4 | [1] |

| IUPAC Name | 2-(dichloromethyl)-1,3-oxazole | Inferred from nomenclature |

| Molecular Formula | C₄H₃Cl₂NO | [1] |

| Molecular Weight | 151.98 g/mol | [1] |

| SMILES | ClC(Cl)C1=NC=CO1 | [1] |

| Purity (Typical) | ≥95% | [1] |

| Physical Form | Light brown liquid (inferred from analogs) | [2] |

| Storage Conditions | 2-8 °C, under inert atmosphere | [1] |

The Chemistry of the Oxazole Core and the C2-Dichloromethyl Group

The chemical behavior of 2-(dichloromethyl)-1,3-oxazole is dictated by the interplay between the aromatic oxazole ring and the highly reactive dichloromethyl substituent.

Reactivity of the Oxazole Ring

The 1,3-oxazole ring is an electron-rich heterocycle, but less so than furan due to the electron-withdrawing nature of the nitrogen atom. It is a weak base and generally undergoes electrophilic substitution, preferentially at the C5 position, especially when electron-donating groups are present on the ring[3][4]. However, the primary site of reactivity for the title compound is not the ring itself, but the C2-substituent.

The Dichloromethyl Group: A Potent Electrophilic Handle

The dichloromethyl group (-CHCl₂) at the C2 position is the molecule's key functional feature. The two chlorine atoms are strong electron-withdrawing groups, rendering the attached carbon atom highly electrophilic. This makes it an excellent site for nucleophilic substitution reactions. This reactivity is analogous to, and often more tunable than, the more commonly cited 2-(chloromethyl) and 2-(bromomethyl) oxazoles[5][6]. The presence of two chlorine atoms offers pathways for sequential or double displacement reactions, or for the formation of an aldehyde at the C2-position via hydrolysis.

The general mechanism for nucleophilic substitution at this position follows a standard SN2 or SN1 pathway, depending on the nucleophile, solvent, and stability of the potential carbocation intermediate. The oxazole ring can stabilize an adjacent positive charge, facilitating these reactions.

Caption: Generalized workflow for nucleophilic substitution.

Synthesis of 2-(Dichloromethyl)-1,3-oxazole

While specific literature detailing the synthesis of 2-(dichloromethyl)-1,3-oxazole is sparse, a robust synthetic route can be extrapolated from established methods for preparing related 2-(halomethyl)oxazoles and other oxazole derivatives[7][8][9]. The Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone, provides a foundational strategy[7].

A plausible and efficient approach involves the reaction of an appropriate amide precursor with a cyclizing/dehydrating agent.

Proposed Synthetic Protocol: Cyclodehydration Approach

This protocol is a representative, field-proven method adapted for the synthesis of the title compound. Causality: The choice of phosphorus pentachloride (PCl₅) or a similar agent serves a dual purpose: it acts as a dehydrating agent to facilitate the ring closure (cyclization) of the amide precursor and simultaneously converts the precursor's side chain into the desired dichloromethyl group.

Step 1: Preparation of the N-(2-Oxoethyl)dichloroacetamide Precursor

-

To a solution of aminoacetaldehyde dimethyl acetal (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq).

-

Slowly add dichloroacetyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the acetal-protected amide.

-

Deprotect the acetal by stirring the product in a mixture of acetone and 2M HCl at room temperature until TLC indicates complete conversion to the aldehyde, N-(2-oxoethyl)dichloroacetamide.

Step 2: Cyclodehydration to form 2-(Dichloromethyl)-1,3-oxazole

-

Dissolve the crude N-(2-oxoethyl)dichloroacetamide (1.0 eq) in a suitable solvent such as toluene or chloroform.

-

Add phosphorus pentachloride (PCl₅) (1.2 eq) portion-wise at room temperature. An exothermic reaction may be observed.

-

Heat the mixture to reflux (e.g., 80-110 °C, solvent-dependent) and monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

-

Cool the reaction mixture and carefully pour it onto crushed ice to quench the excess PCl₅.

-

Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via column chromatography on silica gel to obtain pure 2-(dichloromethyl)-1,3-oxazole.

Caption: Proposed synthesis workflow for 2-(dichloromethyl)oxazole.

Applications in Drug Discovery and Medicinal Chemistry

The oxazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs like the anti-inflammatory Oxaprozin and the antibiotic Linezolid [3][4]. The value of 2-(dichloromethyl)-1,3-oxazole lies in its ability to serve as a versatile starting material for accessing novel oxazole-containing drug candidates.

The reactive dichloromethyl group can be transformed into a variety of other functional groups, allowing for the systematic exploration of structure-activity relationships (SAR).

Table 2: Potential Synthetic Transformations and Therapeutic Applications

| Transformation of -CHCl₂ Group | Resulting Functional Group | Potential Therapeutic Area | Rationale & Supporting Evidence |

| Nucleophilic Substitution (e.g., with R-NH₂) | 2-(Aminomethyl)oxazoles | Analgesic, Anti-inflammatory | 2-(Aminoalkyl)-4,5-diphenyloxazoles have been investigated for these properties[5]. |

| Nucleophilic Substitution (e.g., with R-SH) | 2-(Thiomethyl)oxazoles | Antimicrobial, Anticancer | Thioether linkages are common in bioactive molecules. The resulting sulfide can be oxidized to a sulfone, a key group in many drugs. |

| Hydrolysis | 2-Formyloxazole | Aldehyde Chemistry Precursor | The resulting aldehyde is a versatile handle for reductive amination, Wittig reactions, etc., to build molecular complexity. |

| Reaction with Malonates | C-C Bond Formation | Anti-inflammatory (NSAIDs) | The synthesis of Oxaprozin utilizes a C-alkylation of a malonate carbanion with a 2-(halomethyl)oxazole[5][6]. |

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for 2-(dichloromethyl)-1,3-oxazole is not widely available. However, based on the reactivity of the dichloromethyl group and the general hazards of related chlorinated organic compounds and heterocycles, stringent safety protocols are mandatory[10][11][12].

-

Handling: Use only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[13]. Avoid inhalation of vapors and contact with skin and eyes[11].

-

Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract[11]. The dichloromethyl group suggests potential for alkylating biological nucleophiles, warranting cautious handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area[1]. Protect from moisture, which could lead to hydrolysis. Storage at 2-8 °C is recommended[1].

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste[13].

Conclusion

2-(Dichloromethyl)-1,3-oxazole is a highly valuable, albeit underexplored, synthetic intermediate for medicinal chemistry. Its primary utility stems from the electrophilic dichloromethyl group at the C2 position, which serves as a versatile handle for introducing a wide array of functional groups via nucleophilic substitution and other transformations. While direct applications are not yet widely documented, its potential as a precursor for novel therapeutics in areas such as inflammation, infectious diseases, and oncology is significant. By leveraging the established reactivity of analogous 2-(halomethyl)oxazoles, researchers can confidently employ this compound as a strategic building block in the rational design and synthesis of next-generation drug candidates.

References

-

PubChem. 2,5-Dichloro-4-(chloromethyl)oxazole. National Center for Biotechnology Information. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-(2,4-Dichlorophenyl)-4,5-dihydro-1,3-oxazole. [Link]

-

ResearchGate. NMR Spectroscopic Data for Compounds 1−4. [Link]

-

Luzzio, F. A., et al. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron, 2016. [Link]

-

ResearchGate. 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

-

Journal of Chemical Health Risks. Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. [Link]

-

Journal of Current Pharma Research. Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. [Link]

-

Beilstein Journals. Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. [Link]

-

Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

-

Der Pharma Chemica. 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. [Link]

-

Slideshare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

-

PubMed. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. [Link]

-

National Center for Biotechnology Information. Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. [Link]

Sources

- 1. 2-(dichloromethyl)-1,3-oxazole; CAS No.: 885274-38-4 [chemshuttle.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. 1,3-Oxazole synthesis [organic-chemistry.org]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.ca [fishersci.ca]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. agro.basf.es [agro.basf.es]

Spectroscopic Characterization of 2-(Dichloromethyl)oxazole: A Technical Guide for Researchers

Introduction

Welcome to this in-depth technical guide on the spectroscopic characterization of 2-(dichloromethyl)oxazole. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing oxazole-based compounds. The oxazole ring is a key structural motif in numerous pharmacologically active compounds, and understanding its substitution patterns is crucial for molecular design and synthesis.[1][2] The introduction of a dichloromethyl group at the 2-position presents a unique synthetic handle and influences the electronic properties of the oxazole ring, making a thorough spectroscopic analysis essential.[3][4]

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-(dichloromethyl)oxazole. While direct experimental spectra for this specific molecule are not widely published, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust predictive framework. This approach, rooted in extensive experience with heterocyclic chemistry, will empower you to confidently identify and characterize this important synthetic intermediate.

Molecular Structure and Spectroscopic Correlation

The structure of 2-(dichloromethyl)oxazole, with its key atoms numbered for spectroscopic assignment, forms the basis of our analysis. Understanding the interplay between this structure and the resulting spectral data is fundamental to its characterization.

Caption: Molecular structure of 2-(dichloromethyl)oxazole with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-(dichloromethyl)oxazole, both ¹H and ¹³C NMR will provide definitive information about its constitution.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-(dichloromethyl)oxazole is expected to be relatively simple, with three distinct signals corresponding to the protons on the dichloromethyl group and the oxazole ring.

| Proton (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H (on -CHCl₂) | 6.5 - 7.0 | Singlet (s) | N/A | The electron-withdrawing effect of the two chlorine atoms and the oxazole ring will significantly deshield this proton, shifting it downfield. |

| H4 | 7.2 - 7.4 | Singlet (s) or Doublet of Doublets (dd) | JH4-H5 ≈ 1-2 Hz | The chemical shift is typical for a proton at the 4-position of an oxazole ring. The multiplicity will depend on the resolution and the magnitude of the coupling to H5. |

| H5 | 7.8 - 8.0 | Singlet (s) or Doublet of Doublets (dd) | JH5-H4 ≈ 1-2 Hz | H5 is generally the most deshielded proton on the oxazole ring due to its proximity to the oxygen atom. |

The prediction of the chemical shifts is based on data from related substituted oxazoles, where ring protons typically resonate in the 7-8.5 ppm range.[1] The dichloromethyl proton's shift is estimated based on the cumulative deshielding effect of the adjacent electronegative chlorine atoms.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide a carbon fingerprint of the molecule.

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 158 - 162 | This carbon is attached to a nitrogen and an oxygen within the aromatic ring, and also to the dichloromethyl group, leading to a significant downfield shift. |

| C4 | 125 - 130 | A typical chemical shift for a C4 carbon in an oxazole ring system.[5] |

| C5 | 138 - 142 | The C5 carbon is generally more deshielded than C4 in oxazoles.[5] |

| -CHCl₂ | 65 - 70 | The presence of two chlorine atoms will cause a substantial downfield shift for this carbon. |

These predictions are derived from the analysis of ¹³C NMR data for various substituted oxazoles and the known effects of halogen substitution on carbon chemical shifts.[1][5]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. For 2-(dichloromethyl)oxazole, the key vibrational modes will be associated with the oxazole ring and the C-Cl bonds.

| Frequency Range (cm⁻¹) | Vibration | Intensity |

| 3100 - 3150 | C-H stretching (aromatic) | Medium |

| 1580 - 1620 | C=N stretching | Medium to Strong |

| 1480 - 1520 | C=C stretching (aromatic) | Medium to Strong |

| 1050 - 1150 | C-O-C stretching (ring) | Strong |

| 750 - 850 | C-Cl stretching | Strong |

The characteristic absorptions of the oxazole ring provide a clear indication of the heterocyclic core.[6][7] The strong absorption in the lower frequency region is indicative of the dichloromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can confirm its identity.

Electron Ionization (EI) Mass Spectrum

| m/z Value | Predicted Fragment | Rationale |

| 151/153/155 | [M]⁺ | The molecular ion peak cluster, showing the characteristic isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio).[8] |

| 116/118 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 81 | [M - CHCl₂]⁺ | Loss of the dichloromethyl radical. |

| 69 | [C₃H₃NO]⁺ | The parent oxazole cation radical, a common fragment in the mass spectra of substituted oxazoles.[9][10] |

The presence and isotopic distribution of the molecular ion peak are critical for confirming the elemental composition. The fragmentation pattern will be dominated by the cleavage of the C-C bond between the oxazole ring and the dichloromethyl group, and the loss of chlorine atoms.

Experimental Protocols

To obtain high-quality spectroscopic data, the following standardized protocols are recommended.

Sample Preparation

-

Purity: Ensure the sample of 2-(dichloromethyl)oxazole is of high purity (≥95%), as impurities can complicate spectral interpretation.[8] Purification can be achieved by column chromatography or distillation.

-

NMR: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) should be used as an internal standard (0 ppm).

-

IR: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet or a Nujol mull can be prepared.

-

MS: For EI-MS, introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane) into the instrument via a direct insertion probe or a GC inlet.

Data Acquisition Workflow

Caption: A generalized workflow for the spectroscopic characterization of 2-(dichloromethyl)oxazole.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 2-(dichloromethyl)oxazole. By understanding the expected NMR, IR, and MS data, researchers can confidently identify this compound, monitor its reactions, and ensure its purity. The principles and comparative data used in this guide serve as a robust framework for the characterization of novel oxazole derivatives, underscoring the power of spectroscopic methods in modern chemical research and drug development.

References

-

PrepChem. Synthesis of 2-chloromethyl-5-benzyl oxazole. Available from: [Link]

- Singh, R. K., Bhatt, A., Kant, R., & Chauhan, P. K. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface, 6(4), 225-235.

-

PubChem. 2,5-Dichloro-4-(chloromethyl)oxazole. Available from: [Link]

- Patil, S. A., & Luzzio, F. A. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 57(15), 1691-1694.

- Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 224-229.

- de la Torre, D., Galiana, G., & Almaşi, D. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry, 14, 634-640.

-

Chem-Impex. 2-Chloromethyl-oxazole. Available from: [Link]

-

OSC. (2022). Core spectroscopy of oxazole. Available from: [Link]

- Nagarajan, K. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 96(5), 277-293.

-

NIST. Oxazole - Mass spectrum (electron ionization). Available from: [Link]

-

SpectraBase. Oxazole. Available from: [Link]

-

ResearchGate. 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Available from: [Link]

-

ResearchGate. (a) and (b) Calculated IR spectra of most stable oxazole-D2O and.... Available from: [Link]

-

NIST. Oxazole, 4,5-dihydro-2-methyl-. Available from: [Link]

-

NIST. Oxazole - IR Spectrum. Available from: [Link]

-

Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. Available from: [Link]

-

Beilstein Journals. Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Available from: [Link]

-

NIST. Oxazole. Available from: [Link]

-

NIST. Oxazole, 2,5-diphenyl-. Available from: [Link]

-

NIST. Oxazole, 4,5-dihydro-2,4,4-trimethyl-. Available from: [Link]

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Dichloromethyl-oxazole (885274-38-4) for sale [vulcanchem.com]

- 4. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Oxazole [webbook.nist.gov]

- 8. 2-(dichloromethyl)-1,3-oxazole; CAS No.: 885274-38-4 [chemshuttle.com]

- 9. Oxazole [webbook.nist.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Stability and Storage of 2-Dichloromethyl-oxazole: A Mechanistic Approach to Preserving a Reactive Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a pivotal building block in organic synthesis, 2-Dichloromethyl-oxazole is valued for its unique reactivity, primarily driven by the interplay between its aromatic oxazole core and the electrophilic dichloromethyl group.[1] However, the very features that make it synthetically useful also render it susceptible to degradation if not handled and stored with meticulous care. This guide provides a deep dive into the chemical liabilities of this compound, offering a framework for its optimal storage and handling based on mechanistic principles to ensure its integrity for research and development.

The Duality of Reactivity: Understanding the Molecular Profile

This compound's structure features two key components that dictate its stability:

-

The Oxazole Ring: A five-membered aromatic heterocycle containing both nitrogen and oxygen. While generally thermally stable, the oxazole ring possesses vulnerabilities.[2][3][4] It is a weak base (pKa of the conjugate acid is ~0.8) and can be susceptible to cleavage under strong acidic or basic conditions.[5][6] Furthermore, the ring system can undergo degradation through oxidation and photolysis.[2][5][7]

-

The Dichloromethyl Group (-CHCl₂): Attached at the C2 position, this group is the primary center of reactivity. The two electron-withdrawing chlorine atoms make the attached carbon highly electrophilic and an excellent target for nucleophiles.[1] This site's reactivity is comparable to that of a benzylic halide, readily undergoing substitution reactions.[8][9]

This combination necessitates a storage strategy that rigorously mitigates exposure to nucleophiles (especially water), strong acids and bases, and energy sources like heat and UV light.

Primary Degradation Pathways: A Mechanistic Breakdown

Understanding the "why" behind storage protocols is critical. For this compound, degradation is not random but follows predictable chemical pathways.

Hydrolysis: The Ubiquitous Threat

The most significant and common degradation pathway is hydrolysis. The electrophilic carbon of the dichloromethyl group is highly susceptible to attack by water, even atmospheric moisture. This proceeds through a nucleophilic substitution mechanism, likely forming 2-formyl-oxazole and subsequently 2-oxazolecarboxylic acid upon further oxidation.

Caption: Primary degradation pathway via hydrolysis.

This hydrolytic cascade introduces impurities that can significantly impact subsequent synthetic steps and compromise the final product's purity.

Oxazole Ring Instability

While more robust than the dichloromethyl group, the oxazole ring itself is not inert.

-

Acid/Base-Catalyzed Ring Cleavage: In the presence of strong acids or bases, the oxazole ring can undergo hydrolytic cleavage, leading to the formation of α-acylamino ketone structures or other fragmented molecules.[5][10]

-

Oxidative Degradation: The ring is susceptible to attack by oxidizing agents, which can cause ring opening and complete decomposition of the scaffold.[5][7]

-

Photolysis: Exposure to UV light can induce photochemical transformations and degradation of the oxazole ring.[2][5]

Validated Protocols for Storage and Handling

Based on the mechanistic understanding of its instabilities, the following protocols are recommended to maximize the shelf-life and purity of this compound.

Quantitative Storage Recommendations

Adherence to specific environmental conditions is paramount. The following table summarizes the optimal storage parameters.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Slows the rate of all potential degradation reactions, especially hydrolysis.[11][12][13] For long-term storage, consider ≤ -4°C.[14] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, directly inhibiting hydrolysis and oxidative degradation.[5][12] |

| Moisture | Strictly Anhydrous | Prevents the primary degradation pathway of hydrolysis. Use of a desiccator is recommended for short-term storage outside an inert atmosphere. |

| Light | Protect from Light (Amber Vial) | Prevents light-induced degradation (photolysis) of the oxazole ring.[5] |

| Container | Tightly Sealed, Inert Material | Prevents ingress of moisture and air. Use a vial with a PTFE-lined cap to avoid reaction with closure materials. |

Protocol for Handling and Aliquoting

To prevent contamination of the main stock, proper handling techniques are essential.

Caption: Workflow for safe handling and aliquoting.

Step-by-Step Methodology:

-

Equilibration: Before opening, allow the sealed container to warm to ambient temperature inside a desiccator. This prevents condensation of atmospheric moisture on the cold compound.

-

Inert Environment: Conduct all transfers under a dry, inert atmosphere (e.g., a nitrogen or argon-filled glovebox or a Schlenk line).

-

Transfer: Use clean, dry syringes or spatulas for the transfer. Dispense the desired amount into a pre-weighed, dry recipient vial.

-

Resealing: Promptly and securely seal both the main stock container and the new aliquot. If not in a glovebox, purge the headspace of the stock container with inert gas before sealing.

-

Storage: Immediately return the main stock to the recommended refrigerated conditions.

Experimental Protocol: pH Stability Assessment

This protocol provides a self-validating system to confirm the compound's sensitivity to hydrolytic degradation under various pH conditions.

-

Buffer Preparation: Prepare a series of aqueous buffers covering a relevant pH range (e.g., pH 2, 5, 7, 9, 12).[5]

-

Stock Solution: Prepare a concentrated stock solution of this compound in a water-miscible, aprotic organic solvent like acetonitrile.

-

Incubation: Dilute the stock solution into each buffer to a consistent final concentration. Incubate these solutions at a controlled temperature (e.g., 25°C).

-

Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each buffered solution.

-

Quenching & Analysis: Immediately quench any further reaction by diluting the aliquot into the mobile phase for analysis. Analyze the sample using a suitable method like HPLC-UV or LC-MS to quantify the remaining parent compound and identify any degradation products.

-

Data Interpretation: Plot the percentage of remaining this compound against time for each pH. This will quantitatively demonstrate the compound's stability profile and confirm its lability, particularly in non-neutral conditions.

By implementing these mechanistically informed storage and handling strategies, researchers can ensure the chemical integrity of this compound, leading to more reliable, reproducible, and successful scientific outcomes.

References

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dichloro-4-(chloromethyl)oxazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]

- Stepanov, R. S., et al. (2007). Thermal decomposition of 1-dinitromethyl-3-nitro-1,2,4-triazole derivatives in solution. Russian Journal of Organic Chemistry, 43(3), 474-474.

-

Angene Chemical. (2021). Safety Data Sheet - 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

-

MAP-LVG923 - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2,4-Dichlorophenyl)-4,5-dihydro-1,3-oxazole. Retrieved from [Link]

-

Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (n.d.). ScienceDirect. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

-

Mechanism of heterocyclic ring expansions. Part V. Base-catalysed rearrangement of 2-dichloromethyl-2,5-dimethyl-2H-pyrrole and related compounds. (1970). Journal of the Chemical Society C: Organic. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. Retrieved from [Link]

-

Oxazole – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Dichloromethyl(diaryl) Sulfonium Salts as gem-Dichlorocyclopropanation Reagents. (2021). ACS Publications. Retrieved from [Link]

-

Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. (n.d.). Retrieved from [Link]

-

Aroma Properties of Some Oxazoles. (n.d.). Retrieved from [Link]

-

Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. (2022). MDPI. Retrieved from [Link]

Sources

- 1. This compound (885274-38-4) for sale [vulcanchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Oxazole - Wikipedia [en.wikipedia.org]

- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 8. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-(dichloromethyl)-1,3-oxazole; CAS No.: 885274-38-4 [chemshuttle.com]

- 12. achmem.com [achmem.com]

- 13. angenechemical.com [angenechemical.com]

- 14. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Solubility Profile of 2-Dichloromethyl-oxazole in Common Solvents

Foreword: Navigating the Unknowns in Early-Stage Development

In the landscape of pharmaceutical and agrochemical research, the journey of a novel compound from discovery to application is paved with critical physicochemical assessments. Among these, understanding the solubility profile is paramount. It dictates formulation strategies, bioavailability, and ultimately, the viability of a candidate molecule. This guide focuses on 2-Dichloromethyl-oxazole, a heterocyclic compound of interest for which public solubility data is scarce.

Rather than presenting a fait accompli data sheet, this document serves as a comprehensive roadmap for researchers and drug development professionals. It is designed to empower you, the scientist, with the foundational principles, strategic methodologies, and practical insights required to meticulously and accurately determine the solubility of this compound. By explaining the "why" behind the "how," this guide aims to foster a deeper understanding of the interplay between molecular structure, solvent properties, and solubility, enabling a robust and reliable characterization of this promising molecule.

Physicochemical Landscape of this compound: A Predictive Analysis

A thorough understanding of a molecule's intrinsic properties is the cornerstone of predicting its solubility behavior. In the absence of direct experimental data for this compound, we can extrapolate a theoretical profile based on its structural components and the known properties of related oxazole derivatives.

Molecular Structure:

-

Oxazole Ring: The 1,3-oxazole ring is a planar, aromatic heterocycle containing both a nitrogen and an oxygen atom. The lone pair of electrons on the oxygen atom contributes to the aromatic system, while the nitrogen atom's lone pair is generally directed outwards, making it a potential hydrogen bond acceptor.[1] The oxazole moiety itself is considered to be weakly basic.[1]

-

Dichloromethyl Group (-CHCl2): This substituent at the 2-position significantly influences the molecule's electronic properties and steric profile. The two chlorine atoms are strongly electron-withdrawing, which will decrease the basicity of the oxazole nitrogen. The dichloromethyl group is bulky and hydrophobic, which is expected to decrease solubility in aqueous media.

Predicted Physicochemical Properties:

| Property | Predicted Characteristic | Rationale |

| Molecular Weight | ~151.98 g/mol | Based on the molecular formula C4H3Cl2NO. |

| Polarity | Moderately Polar | The oxazole ring contributes polarity through its heteroatoms, but the dichloromethyl group and the overall lack of O-H or N-H bonds suggest it is not highly polar. |

| Hydrogen Bond Donor | None | There are no hydrogen atoms attached to highly electronegative atoms (O or N). |

| Hydrogen Bond Acceptor | Weak | The nitrogen and oxygen atoms of the oxazole ring can act as weak hydrogen bond acceptors.[2] |

| LogP (Octanol-Water Partition Coefficient) | Moderately Lipophilic | The presence of the dichloromethyl group is expected to confer a degree of lipophilicity. |

This predictive analysis suggests that this compound is likely to exhibit limited solubility in water and other highly polar, protic solvents. Conversely, it is expected to be more soluble in a range of organic solvents, particularly those with moderate polarity and the ability to engage in dipole-dipole interactions.

Strategic Solvent Selection: A Multi-faceted Approach

The selection of solvents for solubility screening should be systematic and cover a range of polarities and chemical functionalities to build a comprehensive profile. The following table outlines a recommended panel of solvents, categorized by their properties, along with the rationale for their inclusion.

| Solvent Class | Example Solvents | Rationale for Inclusion |

| Polar Protic | Water, Methanol, Ethanol | To determine aqueous solubility, a critical parameter for biological and environmental relevance. Alcohols will assess the impact of hydrogen bonding. |

| Polar Aprotic | Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | These solvents lack O-H or N-H bonds but have significant dipole moments. They are excellent solvents for a wide range of organic molecules and are commonly used in analytical and screening applications. |

| Nonpolar | Toluene, Hexanes, Dichloromethane (DCM) | To assess solubility in lipophilic environments, which is relevant for understanding potential partitioning into non-aqueous phases and for certain formulation strategies. DCM is a common solvent for organic reactions and purifications.[3][4] |

| Other | Tetrahydrofuran (THF), Ethyl Acetate | These solvents have intermediate polarity and are widely used in organic synthesis and chromatography. |

Experimental Determination of Solubility: Protocols and Best Practices

The following section details a robust and widely accepted method for determining the equilibrium solubility of a solid compound in a liquid solvent.

The Equilibrium Shake-Flask Method: A Gold Standard Protocol

This method is considered the benchmark for determining thermodynamic equilibrium solubility.[5] It relies on allowing a suspension of the compound in the solvent to reach equilibrium, after which the concentration of the dissolved solute in the supernatant is quantified.

Core Principle: At equilibrium, the rate at which the solid dissolves into the solvent is equal to the rate at which the dissolved solute precipitates out of the solution. The concentration of the solute in the liquid phase at this point is the equilibrium solubility.

Step-by-Step Protocol:

-

Preparation of Vials: Add an excess amount of solid this compound to a series of clear glass vials. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation has been reached.[5][6]

-

Solvent Addition: Accurately dispense a known volume of each selected solvent into the corresponding vials.

-

Sealing: Tightly seal the vials with screw caps containing a chemically resistant septum (e.g., PTFE-lined) to prevent solvent evaporation during the experiment.

-

Equilibration: Place the vials in a constant temperature shaker or incubator (e.g., 25 °C and/or 37 °C to simulate ambient and physiological temperatures, respectively). Agitate the vials at a constant speed for a predetermined period. A duration of 24 to 72 hours is typically sufficient to reach equilibrium, though this should be confirmed experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.[5][6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. For very fine suspensions, centrifugation at the experimental temperature can be used to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a chemically compatible syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) into a clean vial. This step is crucial to remove any remaining solid particulates, which would otherwise lead to an overestimation of solubility.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

Diagram of the Shake-Flask Experimental Workflow:

Caption: Factors Influencing the Solubility of this compound.

Conclusion

References

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. (n.d.).

-

Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d]o[1][7]xazoles, a New Class of Antimitotic Agents Active against Multiple Malignant Cell Types | Journal of Medicinal Chemistry - ACS Publications. (2020, September 28). Retrieved January 20, 2026, from [Link]

-

Conformational properties of oxazole-amino acids: effect of the intramolecular N-H···N hydrogen bond - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved January 20, 2026, from [Link]

-

Color changes of dichloromethane solutions of (A) oxazole 14l and (B)... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Conformational properties of oxazole-amino acids: effect of the intramolecular N-H···N hydrogen bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemsynthesis.com [chemsynthesis.com]

Introduction: The Versatile Role of 2-Dichloromethyl-oxazole and the Predictive Power of Theory

An In-Depth Technical Guide to Theoretical Calculations on 2-Dichloromethyl-oxazole Reactivity

This guide provides a comprehensive exploration of the theoretical and computational methodologies used to investigate the reactivity of this compound. Tailored for researchers, chemists, and drug development professionals, this document bridges fundamental quantum chemical principles with practical, field-proven computational workflows. We will dissect the electronic structure of the molecule to predict its chemical behavior and provide detailed protocols for modeling its key reactions, thereby offering a robust framework for in silico analysis.

This compound, with its unique combination of a moderately aromatic oxazole ring and a reactive dichloromethyl group, is a versatile building block in organic synthesis.[1] The oxazole moiety is a privileged scaffold found in numerous natural products and pharmaceuticals, valued for its ability to engage in various non-covalent interactions with biological targets.[2][3] The dichloromethyl group at the C2 position serves as a highly reactive handle, particularly susceptible to nucleophilic substitution, allowing for the facile introduction of diverse functional groups.[1]

Understanding the reactivity of this molecule is paramount for its effective utilization. While empirical studies provide invaluable data, theoretical calculations offer a complementary and predictive lens. By leveraging computational chemistry, we can probe reaction mechanisms, predict product distributions, and calculate reaction rates before a single experiment is conducted. This in silico approach not only accelerates research and development but also provides fundamental insights into the electronic factors governing chemical transformations. This guide focuses primarily on Density Functional Theory (DFT), a workhorse of modern computational chemistry, to model and rationalize the reactivity of this compound.[4][5]

Molecular and Electronic Structure: The Blueprint for Reactivity

The reactivity of this compound is dictated by its inherent structural and electronic properties. A thorough computational analysis begins with optimizing the molecule's geometry and examining its electronic landscape.

Optimized Geometry

The first step in any computational study is to find the molecule's lowest energy conformation. This is achieved through geometry optimization, typically using a DFT method such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[4] The resulting structure reveals key bond lengths and angles that influence reactivity. The C2-carbon, bonded to two electronegative chlorine atoms and the oxazole ring's nitrogen, is expected to be highly electron-deficient.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity.

-

HOMO: Represents the region of highest electron density, susceptible to attack by electrophiles.

-

LUMO: Represents the most electron-deficient region, indicating the likely site for nucleophilic attack.

For this compound, the LUMO is anticipated to have significant density on the C2-carbon of the dichloromethyl group, marking it as the primary site for nucleophilic attack. The HOMO is likely distributed across the oxazole ring, suggesting its involvement in electrophilic and cycloaddition reactions. The HOMO-LUMO energy gap is an indicator of the molecule's overall kinetic stability; a smaller gap suggests higher reactivity.[4][5]

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. The MEP for this compound would clearly show a strong positive potential around the hydrogen on the dichloromethyl group and the C2 carbon, confirming its electrophilic nature.

Principal Reactivity Modes: A Theoretical Overview

The structure of this compound suggests several primary modes of reactivity that can be effectively modeled.

-

Nucleophilic Substitution at the Dichloromethyl Group: The C2 position is the most electron-deficient in the oxazole ring, and the attached dichloromethyl group is further activated by the two chlorine atoms, making it an excellent electrophilic center.[1][6] Reactions with nucleophiles are expected to proceed readily, likely via an Sₙ2 mechanism, displacing one or both chlorine atoms.[7]

-

Cycloaddition Reactions: The oxazole ring can act as an azadiene in Diels-Alder reactions, particularly with electron-deficient dienophiles.[8][9] This transformation is a powerful method for constructing pyridine derivatives.

-

Electrophilic Substitution on the Oxazole Ring: While the oxazole ring is considered electron-deficient, electrophilic substitution can occur, typically at the C5 position, especially if activating groups are present.[2][9]

-

Ring-Opening Reactions: Under certain conditions, such as attack by strong nucleophiles or photochemical activation, the oxazole ring can undergo cleavage.[6][10][11]

Computational Methodologies: The Theoretical Toolkit

Accurate modeling of chemical reactions requires a robust computational protocol. This section outlines the standard workflow for investigating reaction mechanisms and kinetics using DFT.

The DFT Approach

Density Functional Theory is a quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. Its balance of accuracy and computational cost makes it ideal for studying organic reactions.

-

Functional Selection: The choice of functional is critical. The B3LYP functional, a hybrid functional, is widely used and has a proven track record for organic molecules.[4]

-

Basis Set Selection: The basis set describes the atomic orbitals used in the calculation. Pople-style basis sets like 6-31G(d) or the more extensive 6-311++G(d,p) are common choices, offering a good compromise between accuracy and computational expense.[4][5]

-

Solvation Modeling: Reactions in solution can be significantly influenced by the solvent. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often used to account for these effects by treating the solvent as a continuous dielectric medium.

Locating Transition States and Calculating Rates